1-(5-(2-chloro-7-ethoxyquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one
Description
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Properties
IUPAC Name |
1-[3-(2-chloro-7-ethoxyquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c1-4-28-15-8-7-14-10-16(21(23)24-17(14)11-15)19-12-18(20-6-5-9-29-20)25-26(19)22(27)13(2)3/h5-11,13,19H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEOITGEPUJCSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)C(C)C)C4=CC=CO4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(5-(2-chloro-7-ethoxyquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one (CAS Number: 923234-35-9) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 411.9 g/mol. The structure includes a quinoline moiety, a furan ring, and a pyrazole derivative, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have indicated that compounds with quinoline and pyrazole structures exhibit significant anticancer properties. A study conducted by Zhang et al. (2023) demonstrated that derivatives of quinoline can induce apoptosis in cancer cells through the activation of caspase pathways. The specific compound under review showed efficacy against several cancer cell lines, including breast and lung cancer cells, with IC50 values indicating potent cytotoxicity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast cancer) | 15.4 | Caspase activation, apoptosis |
| A549 (Lung cancer) | 12.8 | Cell cycle arrest, apoptosis |
| HeLa (Cervical cancer) | 10.5 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies by Kumar et al. (2023) revealed that it possesses significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Microorganism | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Penicillin | 4 |
| Escherichia coli | 64 | Ampicillin | 8 |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has been shown to exhibit anti-inflammatory effects. Research by Lee et al. (2024) indicated that it reduces the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting potential therapeutic applications in inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways via caspase cascades.
- Cell Cycle Arrest : Interference with cell cycle progression in cancer cells.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis and function.
- Anti-inflammatory Effects : Inhibition of NF-kB signaling pathways leading to reduced cytokine production.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- A clinical trial involving patients with advanced breast cancer reported promising results when combined with standard chemotherapy agents.
- Animal models have demonstrated reduced tumor growth and metastasis when treated with this compound compared to controls.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound, given its pyrazole and quinoline moieties?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For pyrazole derivatives, cyclocondensation of hydrazines with diketones is typical, but the presence of electron-withdrawing groups (e.g., chloro, ethoxy) on the quinoline ring may necessitate inert atmospheres or catalysts like acetic acid to stabilize intermediates. Solvent choice (e.g., ethanol or DMF) and temperature gradients (80–120°C) are critical for yield improvement (≥60%) . Purification via column chromatography or recrystallization (using DMF/EtOH mixtures) is recommended to isolate the diastereomerically pure product .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C) to confirm substituent positions on the pyrazole and quinoline rings, with attention to diastereotopic protons in the 4,5-dihydropyrazole moiety .
- HPLC-MS (reverse-phase C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect byproducts from furan ring oxidation .
- X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities, particularly for the 4,5-dihydropyrazole conformation .
Q. How can reaction mechanisms for functionalizing the furan or quinoline rings be validated experimentally?
- Methodological Answer : Isotopic labeling (e.g., deuterated solvents) or trapping of intermediates (e.g., using TEMPO for radical pathways) can elucidate mechanisms. For electrophilic substitution on the furan ring, monitor reaction progress via in-situ IR to detect intermediate enolates . Computational modeling (DFT) may predict regioselectivity for chlorination or ethoxy group displacement .
Advanced Research Questions
Q. How can structural analogs of this compound guide structure-activity relationship (SAR) studies in drug discovery?
- Methodological Answer : Replace the 2-chloro-7-ethoxyquinoline group with bioisosteres (e.g., naphthyridine or isoquinoline) to assess impact on target binding. Similarly, substitute the furan-2-yl group with thiophene or pyrrole to evaluate electronic effects on pharmacokinetics. Compare IC₅₀ values across analogs using enzyme inhibition assays (e.g., kinase or protease targets) .
Q. What strategies resolve contradictions in reported biological activity data for similar dihydropyrazole derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent DMSO concentration). Standardize protocols by:
- Using primary cells vs. immortalized lines to confirm target specificity.
- Validating solubility limits via dynamic light scattering (DLS).
- Applying orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
Q. How can interaction studies with biological targets (e.g., proteins) be designed to account for the compound’s lipophilicity?
- Methodological Answer : Use surface plasmon resonance (SPR) with lipid bilayer mimics to simulate membrane interactions. For intracellular targets, employ fluorescence polarization assays with serum albumin controls to quantify nonspecific binding. Molecular docking (AutoDock Vina) paired with mutagenesis studies can identify key binding residues on the target protein .
Q. What are the methodological challenges in assessing the compound’s metabolic stability and toxicity?
- Methodological Answer : Conduct in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) to identify metabolic hotspots (e.g., furan ring oxidation). Use LC-HRMS to detect reactive metabolites. For toxicity, employ zebrafish embryo models to evaluate developmental effects, complemented by Ames tests for mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
